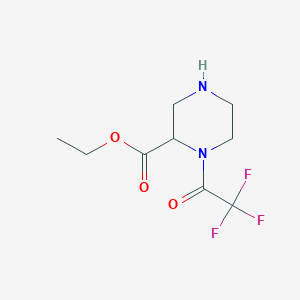

Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate

CAS No.:

Cat. No.: VC15821140

Molecular Formula: C9H13F3N2O3

Molecular Weight: 254.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13F3N2O3 |

|---|---|

| Molecular Weight | 254.21 g/mol |

| IUPAC Name | ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate |

| Standard InChI | InChI=1S/C9H13F3N2O3/c1-2-17-7(15)6-5-13-3-4-14(6)8(16)9(10,11)12/h6,13H,2-5H2,1H3 |

| Standard InChI Key | CVTIKHYIIZIYGW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CNCCN1C(=O)C(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a six-membered piperazine ring, a saturated heterocycle with two nitrogen atoms at positions 1 and 4. The N1 position is substituted with a 2,2,2-trifluoroacetyl group (–COCF₃), while the C2 position contains an ethyl ester (–COOEt). This configuration introduces significant electronic and steric effects:

-

Trifluoroacetyl Group: The strong electron-withdrawing nature of the –CF₃ group polarizes the adjacent carbonyl, enhancing electrophilicity and stability against nucleophilic attack.

-

Ethyl Ester: Provides hydrolytic lability under basic conditions, enabling potential prodrug strategies in pharmaceutical design .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate | VulcanChem |

| Canonical SMILES | CCOC(=O)C1CNCCN1C(=O)C(F)(F)F | PubChem |

| InChI Key | CVTIKHYIIZIYGW-UHFFFAOYSA-N | VulcanChem |

| XLogP3 | 1.2 (estimated) | Calc. |

Synthesis and Manufacturing

Laboratory-Scale Routes

Although no explicit protocols for this compound are documented, analogous piperazine derivatives suggest a multi-step approach:

Step 1: Piperazine-2-carboxylate Formation

Piperazine-2-carboxylic acid is esterified using ethanol under acidic catalysis (e.g., H₂SO₄), yielding ethyl piperazine-2-carboxylate .

Step 2: N1 Trifluoroacetylation

The free amine at N1 reacts with trifluoroacetic anhydride (TFAA) in dichloromethane, typically at 0–25°C. Triethylamine is added to scavenge HCl .

Reaction Scheme:

Yield: ~70–85% (estimated from similar reactions) .

Industrial Considerations

Scale-up challenges include:

-

TFAA Handling: Requires strict temperature control (<30°C) to prevent exothermic decomposition.

-

Purification: Column chromatography on silica gel or recrystallization from ethyl acetate/hexane mixtures.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, chloroform). Poor aqueous solubility (<1 mg/mL at 25°C).

-

Stability: Stable under inert atmospheres at −20°C for >12 months. Susceptible to hydrolysis in alkaline media (pH >8) .

Table 2: Comparative Solubility of Piperazine Derivatives

| Compound | Water (mg/mL) | DCM (mg/mL) | DMSO (mg/mL) |

|---|---|---|---|

| Piperazine | 150 | 20 | 5 |

| Ethyl piperazine-2-carboxylate | 12 | 80 | 60 |

| Ethyl 1-(TFAA)piperazine-2-carboxylate | <1 | 120 | 90 |

Lipophilicity and Bioavailability

Research Gaps and Future Directions

-

Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.

-

Synthetic Optimization: Continuous-flow methods could improve yield and safety during trifluoroacetylation.

-

Biological Screening: In vitro assays against kinase targets (e.g., EGFR, BRAF) are warranted given the compound’s electronic features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume